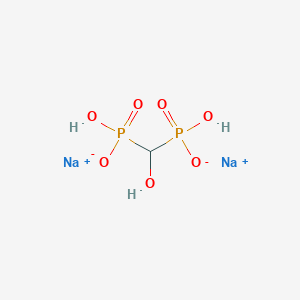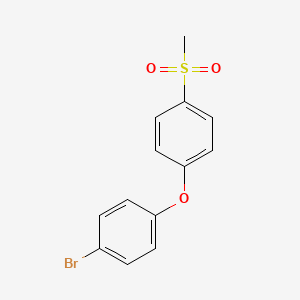
Benzyl-(2-chloro-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(2-chloro-benzyl)-amine, also known as BCBA, is an organic compound with a wide range of uses in the scientific community. It is a versatile compound that can be used as a reagent, a catalyst, and an intermediate in various synthetic reactions. BCBA has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chromanol 293B and Cromakalim :
- The stereoselective amination of 1,2-anti-dialkoxychromane using chlorosulfonyl isocyanate is a key step in synthesizing chromanol 293B and cromakalim. This method is crucial for pharmaceuticals and agrochemicals (Ma et al., 2020).
Intermolecular Amidation with Sulfonamides :
- An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides can produce valuable nitrogen-containing compounds, including amines, beta-chloro amine, and alpha-, beta-amino ester. This process is environmentally friendly and significant for producing various nitrogen compounds (Fan et al., 2009).
Crystal and Molecular Structures Analysis :
- The crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined. These structures feature multiple molecules and layers stabilized by hydrogen-bonding interactions, confirming computationally predicted restricted rotation (Odell et al., 2007).
Synthesis of 2-Benzazepine Derivatives :
- A one-pot eco-friendly protocol has been developed for synthesizing 2-benzazepine derivatives in water, highlighting an efficient and sustainable approach in chemical synthesis (Prasad et al., 2010).
Benzylamines Synthesis via Iron-Catalysis :
- The synthesis of benzylamines, crucial in many pharmaceutically active compounds, has been achieved through a novel methodology using iron catalysis. This development opens up sustainable pathways for synthesizing various benzylamines (Yan et al., 2016).
Palladium-Catalyzed Carbonylative Transformation :
- A new procedure using palladium as the catalyst for the direct carbonylative transformation of benzyl amines into valuable compounds, such as methyl 2-arylacetates, has been developed. This process is additive-free and has implications in pharmaceutical production (Li et al., 2018).
Azaborine Building Block Synthesis :
- The synthesis and functionalization of azaborines, using 2-chloromethyl-2,1-borazaronaphthalene as a common precursor, demonstrate an effective method for developing benzyl amine analogs. This approach is vital for creating diverse chemical entities (Molander et al., 2014).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through a process of nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) substitutes a halogen at the benzylic position . The exact changes resulting from this interaction depend on the specific targets and the nature of the nucleophile.
Biochemical Pathways
The biochemical pathways affected by Benzyl-(2-chloro-benzyl)-amine are not well-documented. Given its potential mode of action, it may affect pathways involving the targets it interacts with. The downstream effects of these interactions would depend on the specific pathways and targets involved .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would depend on the compound’s targets and the changes resulting from its interaction with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZBYLIRBRIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)







